3-{[2-(Propylsulfanyl)ethyl]sulfanyl}propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((2-(Propylthio)ethyl)thio)propanoic acid is an organic compound characterized by the presence of sulfur atoms within its molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-(Propylthio)ethyl)thio)propanoic acid typically involves the reaction of 3-mercaptopropanoic acid with 2-(propylthio)ethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of 3-((2-(Propylthio)ethyl)thio)propanoic acid may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent quality and high throughput. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-((2-(Propylthio)ethyl)thio)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur-containing compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-((2-(Propylthio)ethyl)thio)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-((2-(Propylthio)ethyl)thio)propanoic acid involves its interaction with molecular targets, such as enzymes and receptors. The compound’s sulfur atoms play a crucial role in its reactivity and binding affinity. The pathways involved may include redox reactions and covalent modifications of target molecules, leading to changes in their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 2-Butylsulfanyl-thiocarbonylsulfanyl-propionic acid
- Ethyl 2-(ethoxycarbonothioyl)thio)propanoate
- 2-(Butylthiocarbonothioylthio)propanoic acid
Uniqueness
3-((2-(Propylthio)ethyl)thio)propanoic acid is unique due to its specific arrangement of sulfur atoms and the propylthioethyl group. This structural feature imparts distinct chemical properties and reactivity, differentiating it from other similar compounds.
Properties
CAS No. |
823235-27-4 |
---|---|
Molecular Formula |
C8H16O2S2 |
Molecular Weight |
208.3 g/mol |
IUPAC Name |
3-(2-propylsulfanylethylsulfanyl)propanoic acid |
InChI |
InChI=1S/C8H16O2S2/c1-2-4-11-6-7-12-5-3-8(9)10/h2-7H2,1H3,(H,9,10) |
InChI Key |
ISGGQDUQNNOMLL-UHFFFAOYSA-N |
Canonical SMILES |
CCCSCCSCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.